![molecular formula C21H17F3N4O4 B2797661 3-Propyl-1-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 2191402-67-0](/img/structure/B2797661.png)
3-Propyl-1-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
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Overview
Description
The compound contains several functional groups including a trifluoromethoxyphenyl group, an oxadiazole ring, and a tetrahydroquinazoline dione group. The trifluoromethoxyphenyl group is known to be electron-withdrawing, which could influence the reactivity of the compound . The oxadiazole ring is a heterocyclic compound containing nitrogen and oxygen, which is often used in medicinal chemistry due to its bioactivity . The tetrahydroquinazoline dione group is a type of quinazoline, a class of organic compounds with potential pharmacological properties .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups and a cyclic structure. The trifluoromethoxy group is likely to have a strong electron-withdrawing effect, which could influence the electronic structure of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the trifluoromethoxyphenyl group could increase the compound’s lipophilicity, which could influence its solubility and stability .Scientific Research Applications
Spectroscopic Studies and Chemical Analysis
Compounds with structures similar to the queried chemical have been the subject of vibrational spectroscopic studies, including FT-IR and FT-Raman analyses. These studies often aim to understand the molecular structure, vibrational modes, and electronic properties of such compounds. For instance, the spectroscopic analysis of 6-methyl-1-({[(2E)-2-methyl-3-phenyl-prop-2-en-1-yl]oxy}methyl)-1,2,3,4-tetra-hydroquinazoline-2,4-dione provided insights into its molecular geometry, hyper-conjugative interactions, and charge transfer within the molecule, which are crucial for its potential chemotherapeutic applications (Sebastian et al., 2015)(Sebastian et al., 2015).
Synthesis and Functionalization
Research on the synthesis and functionalization of quinazoline derivatives highlights the versatility of these compounds in chemical synthesis. The preparation of quinoline-2,4-dione functionalized 1,2,3-triazol-4-ylmethanols and 1,2,3-triazole-4-carbaldehydes demonstrates the adaptability of these frameworks in creating a variety of biologically active compounds (Milićević et al., 2020)(Milićević et al., 2020).
Biological Applications
Though not directly related to the exact compound , research on similar quinazoline and oxadiazole derivatives reveals their potential in biomedical research, particularly in the development of novel therapeutic agents. For instance, the synthesis and characterization of new 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring have been explored for their analgesic and anti-inflammatory activities (Dewangan et al., 2016)(Dewangan et al., 2016).
Mechanism of Action
Target of Action
The primary target of this compound is the soluble epoxide hydrolase (sEH) . sEH is an enzyme that plays a crucial role in the metabolism of fatty acids, particularly polyunsaturated fatty acids (PUFAs) .
Mode of Action
The compound acts as an inhibitor of sEH . By inhibiting sEH, it prevents the conversion of anti-inflammatory and pain-resolving epoxy fatty acids (EpFAs) into their corresponding toxic and pro-inflammatory vicinal diols (dihydroxy-FAs) .
Biochemical Pathways
The inhibition of sEH affects the metabolism of PUFAs . This results in an increase in the levels of EpFAs and a decrease in the levels of dihydroxy-FAs . The compound also affects the levels of other metabolites, such as 12-hydroxyeicosatetraenoic acid (12-HETE) and other 12/15-lipoxygenase metabolites .
Pharmacokinetics
It has been shown to accumulate in the spinal cords of experimental animals, which was correlated with plasma concentration . This suggests that the compound may have good bioavailability and can cross the blood-brain barrier.
Result of Action
The inhibition of sEH by the compound leads to a reduction in neuroinflammation and an acceleration of anti-inflammatory responses . This has been demonstrated in an animal model of multiple sclerosis (MS), where treatment with the compound significantly ameliorated experimental autoimmune encephalomyelitis (EAE) without affecting circulating white blood cell counts .
Future Directions
properties
IUPAC Name |
3-propyl-1-[[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methyl]-4aH-quinazolin-1-ium-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N4O4/c1-2-11-27-19(29)15-5-3-4-6-16(15)28(20(27)30)12-17-25-18(26-32-17)13-7-9-14(10-8-13)31-21(22,23)24/h3-10,15H,2,11-12H2,1H3/q+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFYAMFEHAWTTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2C=CC=CC2=[N+](C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N4O4+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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